D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique arrangement of functional groups, including an amino group, a sulfonyl group, and a diol moiety, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylsulfonylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the amino group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Biochemical Probes: It can be used as a probe to study biochemical pathways.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Amino-1-phenylpropane-1,3-diol: Lacks the sulfonyl group, leading to different reactivity and biological activity.
(1R,2S)-2-Amino-1-(4-methoxyphenyl)propane-1,3-diol: Contains a methoxy group instead of a sulfonyl group, affecting its chemical properties.
Uniqueness
The presence of the sulfonyl group in D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
56724-21-1 |
---|---|
Molecular Formula |
C10H16ClNO4S |
Molecular Weight |
281.76 g/mol |
IUPAC Name |
(1R,2R)-2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C10H15NO4S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;/h2-5,9-10,12-13H,6,11H2,1H3;1H/t9-,10-;/m1./s1 |
InChI Key |
LDWKRIYCDUIKKD-DHTOPLTISA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)N)O.Cl |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O.Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O.Cl |
56724-21-1 | |
Synonyms |
[R-(R*,R*)]--2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.